molecular formula C15H11F2N3OS B2936608 3-Amino-6-(difluoromethyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide CAS No. 828277-46-9

3-Amino-6-(difluoromethyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2936608
CAS No.: 828277-46-9
M. Wt: 319.33
InChI Key: FTJRBQATMNGCJQ-UHFFFAOYSA-N
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Description

3-Amino-6-(difluoromethyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thieno[2,3-b]pyridine core, which is a fused heterocyclic system, and is substituted with amino, difluoromethyl, and phenyl groups. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(difluoromethyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Thieno[2,3-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: Amination reactions can be performed using reagents such as ammonia or primary amines under controlled conditions.

    Addition of the Difluoromethyl Group: This can be achieved through difluoromethylation reactions using reagents like difluoromethyl iodide or bromide.

    Phenyl Substitution: The phenyl group can be introduced via cross-coupling reactions such as Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group.

    Substitution: The aromatic phenyl ring can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Methyl-substituted derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-Amino-6-(difluoromethyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound may be explored for its interactions with biological macromolecules. Its structural features suggest potential as a ligand in biochemical assays or as a probe in molecular biology studies.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It could be investigated for its activity against various biological targets, including enzymes and receptors, which may lead to the development of new therapeutic agents.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties might be harnessed in the production of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-6-(difluoromethyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance binding affinity and metabolic stability, while the amino group may participate in hydrogen bonding with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide
  • 3-Amino-6-(difluoromethyl)-4-(5-methylthien-2-yl)thieno[2,3-b]pyridine-2-carboxamide

Uniqueness

Compared to similar compounds, 3-Amino-6-(difluoromethyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide stands out due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity. The phenyl group can enhance the compound’s ability to interact with aromatic amino acids in proteins, potentially increasing its efficacy as a pharmacological agent.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-amino-6-(difluoromethyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3OS/c16-13(17)9-6-8(7-4-2-1-3-5-7)10-11(18)12(14(19)21)22-15(10)20-9/h1-6,13H,18H2,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJRBQATMNGCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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